molecular formula C6H6ClNO3 B1382573 Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate CAS No. 1027781-88-9

Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate

Cat. No. B1382573
M. Wt: 175.57 g/mol
InChI Key: YRJZWFGFKOUKJY-UHFFFAOYSA-N
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Description

“Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate” likely refers to a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, one oxygen atom, and one nitrogen atom . The “chloromethyl” group indicates the presence of a -CH2Cl group, and “carboxylate” suggests the presence of a -COO- group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, chloromethane compounds are often produced commercially by treating methanol with hydrochloric acid or hydrogen chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely include an oxazole ring with a chloromethyl group attached to one carbon and a carboxylate group attached to another carbon .


Chemical Reactions Analysis

In general, chloromethane compounds can participate in various chemical reactions, including substitution and elimination reactions . The specific reactions would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, chloromethane compounds are often colorless and sweet-smelling .

Scientific Research Applications

Synthesis and Transformations

Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate is utilized in the synthesis of various derivatives for further transformations. For example, Prokopenko et al. (2010) developed derivatives for introducing residues of highly basic aliphatic amines into the oxazole position and for introducing the oxazol-2-yl moiety into the oxazole ring (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Photochemistry and Vibrational Spectra

The photochemistry and vibrational spectra of related compounds have been studied extensively. Lopes et al. (2011) synthesized Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), studying its conformers and photoisomerization to oxazole (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

Novel Amino Acid-Like Building Blocks

Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate has been used in the synthesis of novel heterocyclic amino acid-like building blocks. Bruzgulienė et al. (2022) created regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates for this purpose (Bruzgulienė, Račkauskienė, Bieliauskas, Milišiūnaitė, Dagilienė, Matulevičiūtė, Martynaitis, Krikštolaitytė, Sløk, & Šačkus, 2022).

Extended Oxazoles Synthesis

Patil and Luzzio (2016) explored the use of 2-(halomethyl)-4,5-diaryloxazoles for synthetic elaboration at the 2-position, showing the reactivity of chloromethyl analogues in preparing various oxazole derivatives (Patil & Luzzio, 2016).

High Yield Synthesis and Fluorescence Probes

In another study, Ferreira et al. (2010) synthesized several 2,5-disubstituted oxazole-4-carboxylates, exploring their potential as fluorescent probes (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).

Enantioselective Synthesis

Magata et al. (2017) conducted the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing its use in macrocyclic azole peptide synthesis (Magata, Nagano, Endo, Kawaida, Nagaoka, Hirokawa, & Maezaki, 2017).

Nonlinear Optical Properties

Murthy et al. (2013) synthesized novel oxazole derivatives and evaluated their nonlinear optical behavior, showing potential applications in optical limiting (Murthy, Suhasini, Veeraiah, Umesh, Manjunatha, & Christopher, 2013).

Safety And Hazards

Chloromethane compounds can be hazardous. They may cause skin and eye irritation, and they may be toxic if inhaled . It’s important to handle such compounds with appropriate safety precautions.

Future Directions

The future directions for this compound would depend on its specific applications. Chloromethane compounds are widely used in industrial chemistry, and research is ongoing to develop new synthesis methods and applications .

properties

IUPAC Name

methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-10-6(9)4-3-8-11-5(4)2-7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJZWFGFKOUKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate

CAS RN

1027781-88-9
Record name methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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